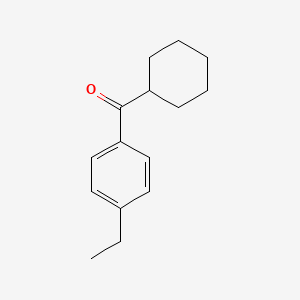
2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate typically involves the esterification of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound.
化学反応の分析
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring.
科学的研究の応用
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation from ultraviolet light exposure.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance durability and longevity.
作用機序
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate involves its ability to absorb ultraviolet light and dissipate the energy as heat, thereby protecting materials from photodegradation. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.
類似化合物との比較
Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another ultraviolet light absorber with similar protective properties.
2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol: Known for its use in stabilizing polymers and preventing discoloration.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate is unique due to its specific ester linkage, which enhances its solubility and compatibility with various substrates. This makes it particularly effective in applications where other similar compounds may not perform as well.
特性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
[2-(benzotriazol-2-yl)-4-methylphenyl] hexanoate |
InChI |
InChI=1S/C19H21N3O2/c1-3-4-5-10-19(23)24-18-12-11-14(2)13-17(18)22-20-15-8-6-7-9-16(15)21-22/h6-9,11-13H,3-5,10H2,1-2H3 |
InChIキー |
DCUBSJDFLQBTSL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1)C)N2N=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (2E)-2-(3-hydroxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009238.png)
![(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15009255.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B15009257.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B15009265.png)
![1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15009272.png)
![2-[(2E)-2-benzylidenehydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15009273.png)
![6-Amino-4-(4-butoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009276.png)
![3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15009285.png)
![(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15009291.png)
![(2Z)-3-imino-2-[2-(3-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B15009292.png)

![[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester](/img/structure/B15009298.png)
